molecular formula C9H10O4 B13998725 furan-2,5-dione;5-methyl-2,3-dihydrofuran CAS No. 31670-87-8

furan-2,5-dione;5-methyl-2,3-dihydrofuran

Cat. No.: B13998725
CAS No.: 31670-87-8
M. Wt: 182.17 g/mol
InChI Key: NFSHYSWPWPTXIT-UHFFFAOYSA-N
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Description

Furan-2,5-dione and 5-methyl-2,3-dihydrofuran are two distinct but related organic compounds. Furan-2,5-dione, also known as maleic anhydride, is a versatile chemical used in various industrial applications. It is characterized by a five-membered ring structure with two carbonyl groups at positions 2 and 5. On the other hand, 5-methyl-2,3-dihydrofuran is a derivative of furan, featuring a methyl group at position 5 and a partially saturated ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The process typically involves the use of a vanadium-phosphorus oxide catalyst at high temperatures (400-450°C) and pressures. The reaction yields maleic anhydride along with water as a byproduct .

5-methyl-2,3-dihydrofuran can be prepared via the hydrogenation of 5-methylfuran. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure) .

Industrial Production Methods

The industrial production of furan-2,5-dione primarily involves the oxidation of n-butane in a fixed-bed reactor. This method is preferred due to its cost-effectiveness and high yield. The process operates at temperatures ranging from 400 to 450°C and pressures of 1-2 atm .

5-methyl-2,3-dihydrofuran is produced on a smaller scale, often through batch processes involving the hydrogenation of 5-methylfuran. The reaction conditions are optimized to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione undergoes various chemical reactions, including:

5-methyl-2,3-dihydrofuran also participates in several reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation of furan-2,5-dione: Maleic acid.

    Reduction of furan-2,5-dione: Succinic anhydride.

    Hydrogenation of 5-methyl-2,3-dihydrofuran: 5-methyltetrahydrofuran

Mechanism of Action

Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electrophile, readily reacting with nucleophiles to form various adducts. This reactivity is exploited in Diels-Alder reactions and other synthetic transformations .

5-methyl-2,3-dihydrofuran’s mechanism of action involves its ability to undergo hydrogenation and oxidation reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2,5-dione’s unique reactivity and versatility make it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .

5-methyl-2,3-dihydrofuran’s partial saturation and methyl substitution confer unique properties, making it a useful intermediate in the synthesis of more complex molecules .

Properties

CAS No.

31670-87-8

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

furan-2,5-dione;5-methyl-2,3-dihydrofuran

InChI

InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H

InChI Key

NFSHYSWPWPTXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCO1.C1=CC(=O)OC1=O

Origin of Product

United States

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